

An In-Depth Technical Guide to the Chemical Characteristics of 6-Phenylaminopurine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-purin-6-ylaniline

Cat. No.: B017677

[Get Quote](#)

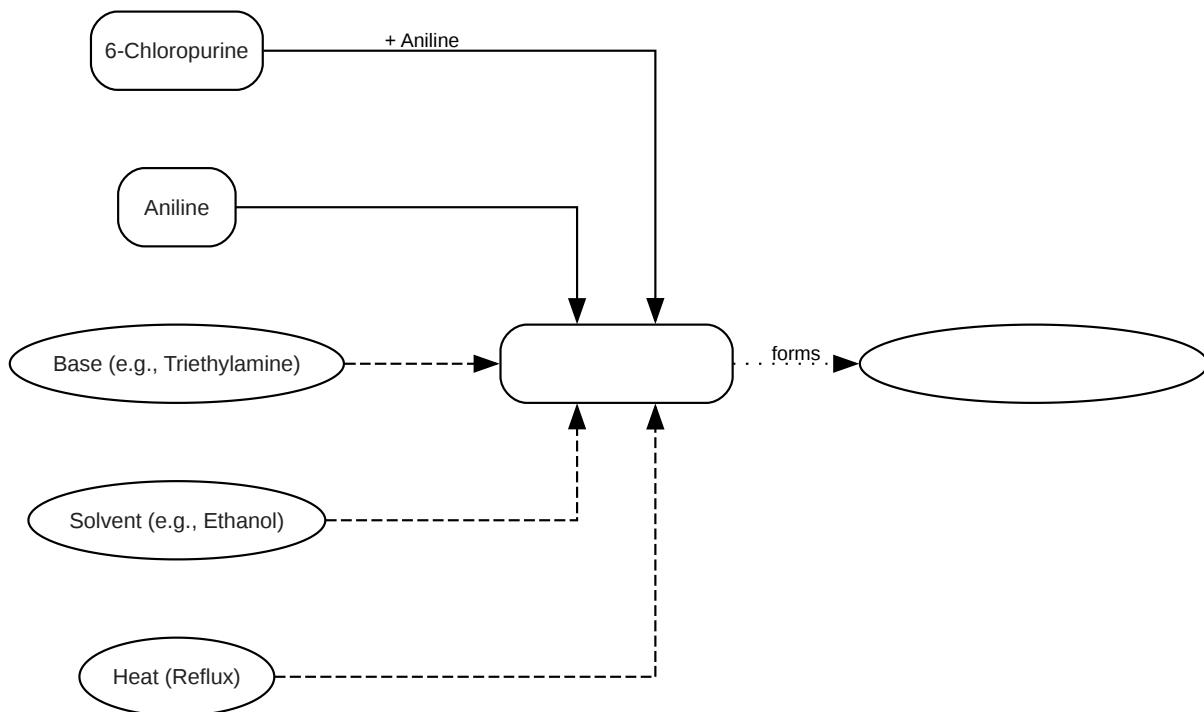
This guide provides a comprehensive overview of the chemical and physical properties of 6-Phenylaminopurine, a synthetic aromatic cytokinin. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, purification, analytical characterization, and biological significance, offering both theoretical understanding and practical insights.

Introduction: Unveiling 6-Phenylaminopurine

6-Phenylaminopurine, systematically known as *N*-phenyl-9H-purin-6-amine, is a purine derivative distinguished by a phenylamino group at the 6th position of the purine ring. While not a naturally occurring plant hormone, it belongs to the class of synthetic cytokinins, which are pivotal in regulating cell division, growth, and differentiation in plants.^{[1][2]} Its structural similarity to endogenous cytokinins like zeatin and kinetin underpins its biological activity, making it a valuable tool in plant biology research and biotechnology. Furthermore, the exploration of purine derivatives for therapeutic applications has drawn attention to compounds like 6-phenylaminopurine for their potential interactions with various biological targets.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Phenylaminopurine is fundamental for its application in research and development. These characteristics influence its solubility, stability, and handling procedures.


Property	Value	Source(s)
Systematic Name	N-phenyl-9H-purin-6-amine	[3]
Common Names	6-Phenylaminopurine, 6-Anilinopurine	
CAS Number	1210-66-8	[4][5]
Molecular Formula	C ₁₁ H ₉ N ₅	[4]
Molecular Weight	211.22 g/mol	[4]
Melting Point	284-286 °C (decomposes)	[4]
Appearance	Off-white to pale yellow crystalline solid	
Solubility	Soluble in DMSO and DMF; sparingly soluble in dichloromethane.	[6]

Synthesis and Purification

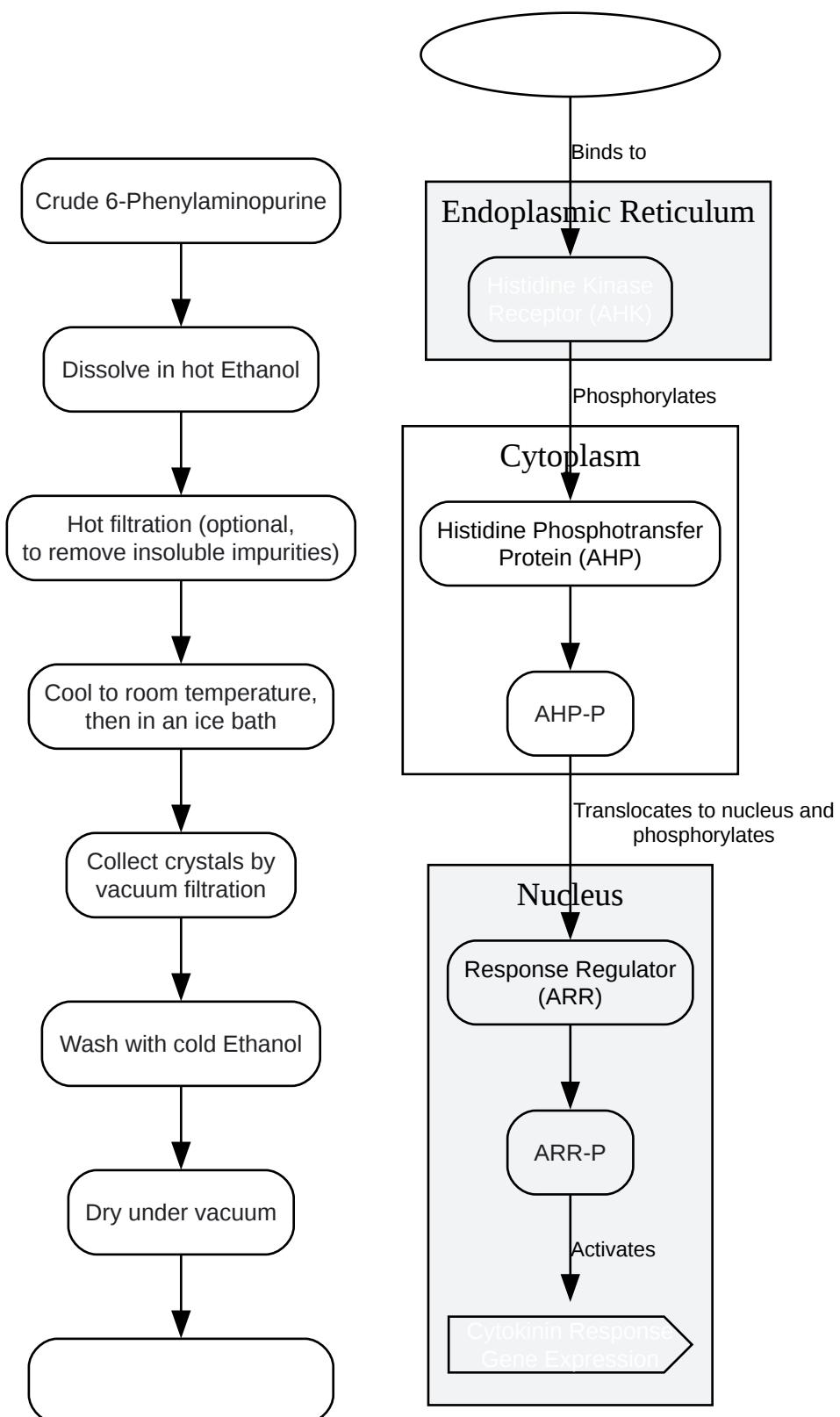
The synthesis of 6-Phenylaminopurine is most commonly achieved through a nucleophilic aromatic substitution reaction. The primary starting materials are 6-chloropurine and aniline. This reaction provides a straightforward and efficient route to the desired product.

Synthetic Pathway Overview

The synthesis involves the displacement of the chlorine atom at the C6 position of the purine ring by the amino group of aniline. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

[Click to download full resolution via product page](#)

Synthetic route to 6-Phenylaminopurine.


Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of 6-Phenylaminopurine.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloropurine (1 equivalent) and a suitable solvent such as ethanol or n-butanol.
- **Addition of Reagents:** Add aniline (1.1 to 1.5 equivalents) and a base, typically triethylamine (1.5 to 2 equivalents), to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to reflux and maintain this temperature for 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-Phenylaminopurine.

Purification Workflow

[Click to download full resolution via product page](#)*Simplified cytokinin signaling pathway.*

Stability and Storage

Proper storage of 6-Phenylaminopurine is crucial to maintain its integrity and activity.

- **Solid Form:** As a solid, 6-Phenylaminopurine should be stored in a cool, dry, and dark place in a tightly sealed container.
- **Solutions:** Stock solutions, typically prepared in DMSO, should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments whenever possible.

Conclusion

6-Phenylaminopurine is a synthetically accessible purine derivative with significant biological activity as a cytokinin. Its well-defined chemical characteristics, coupled with a straightforward synthesis, make it a valuable molecule for research in plant science and potentially in medicinal chemistry. This guide provides the foundational knowledge required for its effective use and further investigation in a laboratory setting.

References

- AA Blocks. (n.d.). 1210-66-8 | MFCD00047147 | N-Phenyl-9H-purin-6-amine.
- Royal Society of Chemistry. (n.d.). Supplementary Data.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 125 MHz, H_2O , experimental) (HMDB0000159).
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 500 MHz, CDCl_3 , experimental) (HMDB0003012).
- SpectraBase. (n.d.). 9-Methyl-N-phenyl-9H-purin-6-amine - Optional[MS (GC)] - Spectrum.
- PubMed. (n.d.). 6-Benzylaminopurine: a plant derived cytokinin inducing positive inotropism by P2-purinoceptors.
- PubMed. (n.d.). Antioxidant activity of synthetic cytokinin analogues: 6-alkynyl- and 6-alkenylpurines as novel 15-Lipoxygenase inhibitors.
- PubMed. (n.d.). Cytokinin controls the cell cycle at mitosis by stimulating the tyrosine dephosphorylation and activation of p34cdc2-like H1 histone kinase.
- NIH. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.

- SpectraBase. (n.d.). 9H-purin-6-amine, N-[(4-methoxyphenyl)methyl]- - Optional[¹H NMR] - Spectrum.
- The Plant Cell. (n.d.). Cytokinin Biosynthesis Promotes Cortical Cell Responses during Nodule Development.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- NIH. (n.d.). Development of cytokinin activity by rearrangement of 1-substituted adenines to 6-substituted aminopurines: inactivation by N6, 1-cyclization.
- NIH. (n.d.). N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- ScienceDirect. (n.d.). Basic ¹H- and ¹³C-NMR Spectroscopy.
- PubChemLite. (n.d.). N-phenyl-9h-purin-6-amine (C₁₁H₉N₅).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- ResearchGate. (n.d.). (PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine.
- NIST WebBook. (n.d.). 9H-Purine.
- Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives.
- NIH. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b'].
- ResearchGate. (n.d.). Solubility of drugs in ethanol and dmso.
- ResearchGate. (n.d.). Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+.
- US EPA. (n.d.). 9H-Purin-6-amine, N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)- - Substance Details.
- ResearchGate. (n.d.). Solubility of drugs in ethanol and dmso.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 9H-Purin-6-amine,N,9-dimethyl- [webbook.nist.gov]
- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytokinin receptor antagonists derived from 6-benzylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Characteristics of 6-Phenylaminopurine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017677#6-phenylaminopurine-chemical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com